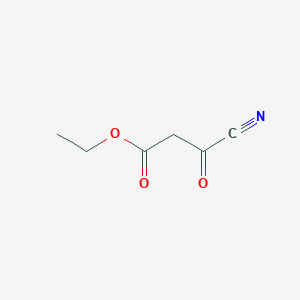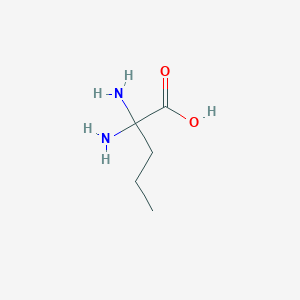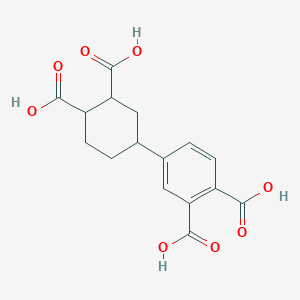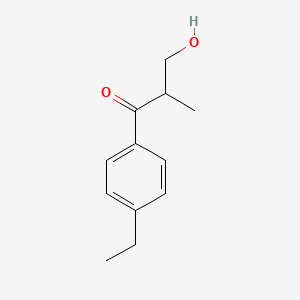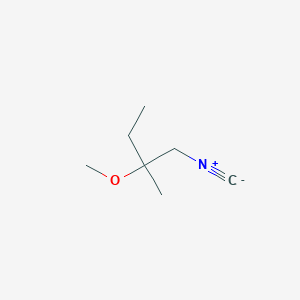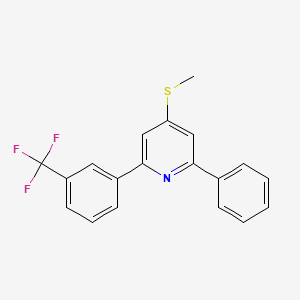![molecular formula C8H16S4 B14287088 2-[2-(2-Sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol CAS No. 136789-40-7](/img/structure/B14287088.png)
2-[2-(2-Sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-Sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol is an organic compound characterized by the presence of multiple sulfur atoms within its structure. This compound belongs to the class of thiols, which are known for their distinctive sulfur-hydrogen (SH) functional group. Thiols are often recognized for their strong and sometimes unpleasant odors, and they play significant roles in various chemical and biological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol typically involves the reaction of thiourea with an alkyl halide. This reaction forms a thiol through nucleophilic substitution, where the thiolate anion (RS-) attacks the alkyl halide, replacing the halide group with a thiol group . The reaction conditions often include the use of a polar solvent and a base to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of thiols like this compound may involve large-scale reactions using similar principles but optimized for efficiency and yield. This could include continuous flow reactors and the use of catalysts to enhance reaction rates and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(2-Sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol undergoes various chemical reactions, including:
Reduction: Disulfides can be reduced back to thiols using reducing agents such as dithiothreitol (DTT).
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiolate anion acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), iodine (I₂)
Reduction: Dithiothreitol (DTT), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, polar solvents, bases
Major Products
Oxidation: Disulfides (R-S-S-R)
Reduction: Thiols (R-SH)
Substitution: Thiol-substituted compounds
Aplicaciones Científicas De Investigación
2-[2-(2-Sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in redox biology and as a model compound for understanding thiol-disulfide exchange reactions.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in various chemical processes.
Mecanismo De Acción
The mechanism by which 2-[2-(2-Sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol exerts its effects involves its ability to undergo redox reactions. The thiol group can donate electrons, acting as a reducing agent, and can form disulfides through oxidation. This redox activity is crucial in various biochemical pathways, including the regulation of protein function through thiol-disulfide exchange .
Comparación Con Compuestos Similares
Similar Compounds
Ethanethiol: A simple thiol with a single sulfur atom, known for its strong odor.
1-Butanethiol: Another thiol with a longer carbon chain, also characterized by its pungent smell.
2-Mercaptoethanol: A thiol used in biochemistry for reducing disulfide bonds in proteins.
Uniqueness
2-[2-(2-Sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol is unique due to its multiple sulfur atoms and complex structure, which allows it to participate in a wider range of chemical reactions compared to simpler thiols. Its structure also provides distinct properties that can be leveraged in various applications, from chemical synthesis to biological research .
Propiedades
Número CAS |
136789-40-7 |
|---|---|
Fórmula molecular |
C8H16S4 |
Peso molecular |
240.5 g/mol |
Nombre IUPAC |
2-[2-(2-sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol |
InChI |
InChI=1S/C8H16S4/c1-8(6-11-4-2-9)7-12-5-3-10/h9-10H,1-7H2 |
Clave InChI |
VTLSJSAMMCANQX-UHFFFAOYSA-N |
SMILES canónico |
C=C(CSCCS)CSCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


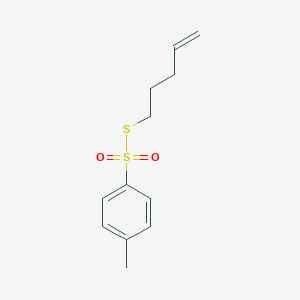
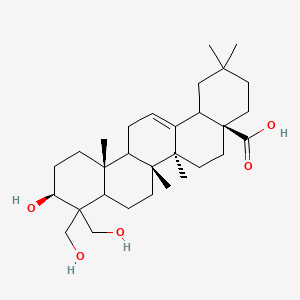
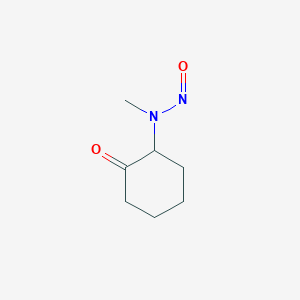
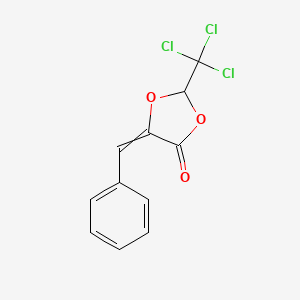
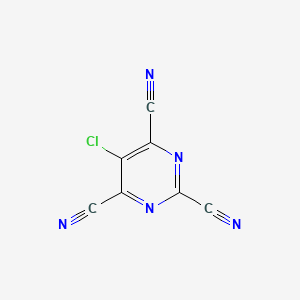
![[2,3-Bis(2-tert-butyl-6-methylphenyl)-4-octoxyphenyl] phosphite](/img/structure/B14287034.png)
![Ethyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate](/img/structure/B14287042.png)
